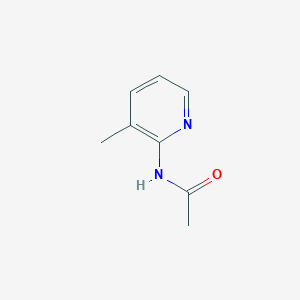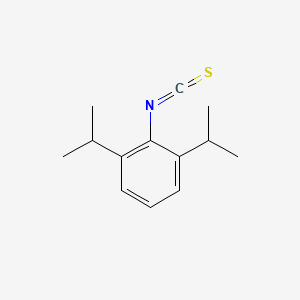
2,6-Diisopropylphenyl isothiocyanate
説明
Synthesis Analysis
The synthesis of compounds related to 2,6-diisopropylphenyl isothiocyanate involves reactions of aryl isothiocyanates with isocyanides and dialkylenamines, leading to the formation of dihydrothiophene derivatives at specific conditions. Mironov et al. (2008) detailed a reaction where the distribution of products was carefully studied, yielding dihydrothiophene-2,5-diimine derivatives at temperatures ranging from 55-60 °C, with the structures confirmed by X-ray analysis (Mironov, Ivantsova, Tokareva, & Mokrushin, 2008).
Molecular Structure Analysis
Structural analysis of compounds bearing bulky aryl groups, similar to those found in 2,6-diisopropylphenyl isothiocyanate, reveals that these entities can significantly influence the molecular geometry and electronic properties. For instance, Sasaki et al. (2002) synthesized triarylpnictogens with crowded phenyl groups, showing unusual structures and redox properties studied via X-ray crystallography and cyclic voltammetry, highlighting the impact of steric hindrance and electronic effects on molecular behavior (Sasaki, Sutoh, Murakami, & Yoshifuji, 2002).
Chemical Reactions and Properties
Reactivity studies with isothiocyanates, including those structurally related to 2,6-diisopropylphenyl isothiocyanate, demonstrate a wide range of potential chemical transformations. For example, Yamamoto et al. (2002) explored the ruthenium-catalyzed cycloaddition of 1,6-diynes with isothiocyanates, leading to the formation of bicyclic thiopyranimines, showcasing the versatile reactivity of isothiocyanates under catalytic conditions (Yamamoto, Takagishi, & Itoh, 2002).
科学的研究の応用
Reactivity in Complex Formation
2,6-Diisopropylphenyl isothiocyanate has been studied for its reactivity in complex formation. In particular, its interaction with a rhenium(V) oxo imido complex has been observed. This complex formation involves a range of reactions including [2 + 2] cycloadditions, chalcogen metathesis, and oxygen atom transfer. The reactivity studies demonstrate that this compound can contribute to the formation of rare structural motifs in rhenium coordination complexes, highlighting its importance in the synthesis of complex inorganic molecules (Lohrey et al., 2020).
Catalyst in Alkyne Cyclotrimerization
Another application of 2,6-diisopropylphenyl derivatives is in catalyzing the cyclotrimerization of alkynes to form substituted benzenes. A specific compound, 2-(2,6-diisopropylphenyl)iminomethylpyridine, when combined with other reagents, acts as an effective catalyst. This showcases the role of 2,6-diisopropylphenyl derivatives in facilitating important organic reactions, contributing to practical and economical synthesis methods (Saino et al., 2006).
Synthesis of Structurally Complex Compounds
The ability of 2,6-diisopropylphenyl derivatives to react with benzoyl isothiocyanate has been utilized in synthesizing a ten-membered ring containing the S–S–S moiety. This reaction, which involves 2,6-dimethylphenyl isocyanide, leads to the formation of sterically congested structures, demonstrating the potential of these compounds in creating complex organic structures with significant steric hindrance (Yavari & Djahaniani, 2010).
Protective Effects on Osteoblasts
2,6-Diisopropylphenol, a related compound, has been studied for its protective effects on osteoblasts against oxidative stress-induced apoptosis. The compound was found to suppress caspase-3 activation, suggesting its potential therapeutic role in bone health and in conditions where oxidative stress is a concern (Chen et al., 2005).
Electrochemical Quantification
The electrochemical quantification of 2,6-diisopropylphenol demonstrates its importance in analytical chemistry. Different methods have been developed to quantify this compound using various electrodes and experimental conditions. This is particularly relevant in the context of monitoring and dosing in medical applications (Langmaier et al., 2011).
Safety And Hazards
2,6-Diisopropylphenyl isothiocyanate causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment/face protection should be worn when handling this compound. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood and should not be breathed in as mist/vapors/spray. It should not be ingested .
特性
IUPAC Name |
2-isothiocyanato-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h5-7,9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGOUCYIYIFQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179991 | |
| Record name | 2,6-Diisopropylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropylphenyl isothiocyanate | |
CAS RN |
25343-70-8 | |
| Record name | 2-Isothiocyanato-1,3-bis(1-methylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25343-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diisopropylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diisopropylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diisopropyl-2-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



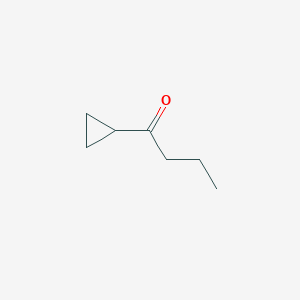
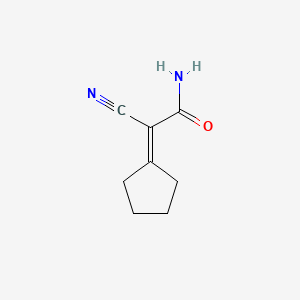
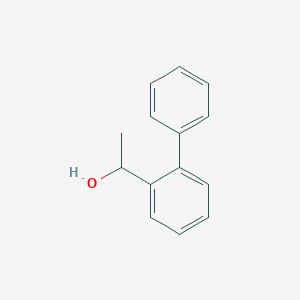
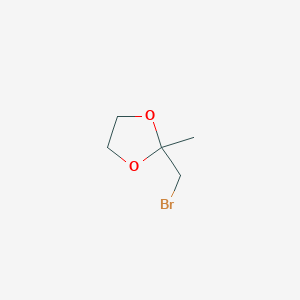
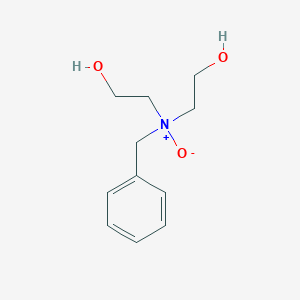
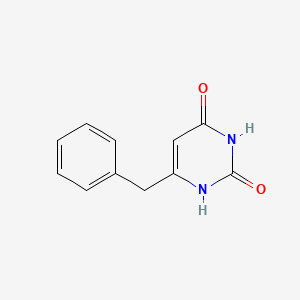
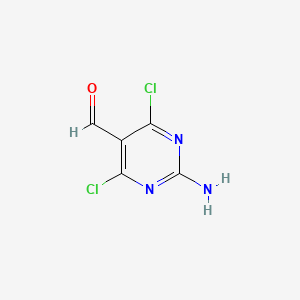
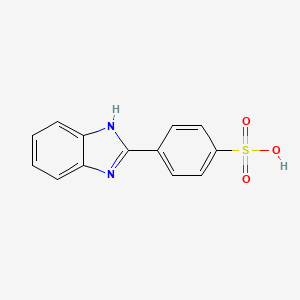
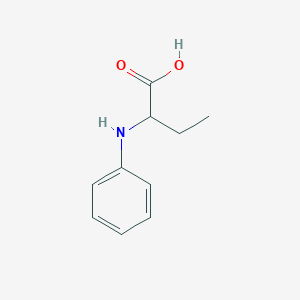
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)
